Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thienylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine: Shares the pyrimidine-thiophene structure but lacks the ester group.
Thiazole Derivatives: Contain a similar sulfur-nitrogen heterocyclic ring but differ in their specific substituents and biological activities
Uniqueness
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to its specific combination of a pyrimidine ring with a thiophene ring and an ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-10(14)7-17-11-12-5-4-8(13-11)9-3-2-6-16-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWZTWHBUSMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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